molecular formula C18H22N6OS B2788740 N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 1285831-64-2

N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide

Cat. No.: B2788740
CAS No.: 1285831-64-2
M. Wt: 370.48
InChI Key: LNSCXAJUJRDKCB-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide (CAS 1285831-64-2) is a chemical compound with a molecular formula of C18H22N6OS and a molecular weight of 370.47 g/mol . This research chemical features a tetrazole ring system, a motif known to be of significant interest in medicinal chemistry and materials science due to its potential biological activities and physicochemical properties . The compound's structure includes a 1-(3-methylphenyl)tetrazole group linked via a sulfanyl bridge to a propanamide backbone, which is further substituted with a 1-cyanocyclohexyl moiety. With a predicted density of 1.32±0.1 g/cm³ at 20°C and a predicted pKa of 11.37±0.20, it offers specific characteristics for research applications . Its molecular structure and properties make it a valuable intermediate for researchers in various fields, including the synthesis of novel chemical entities and the exploration of structure-activity relationships. Available for research purposes, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound from suppliers with global shipping capabilities .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-13-7-6-8-15(11-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)9-4-3-5-10-18/h6-8,11,14H,3-5,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSCXAJUJRDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide and ammonium chloride under reflux .
  • Step 2: Amide bond formation between the cyanocyclohexyl moiety and the propanamide backbone using coupling agents like EDCI or HOBt .
  • Step 3: Sulfanyl group introduction via nucleophilic substitution (e.g., thiol-disulfide exchange) under inert conditions .

Key Parameters for Optimization:

ParameterTypical RangeImpact on Yield
Temperature60–80°CHigher yields at 70°C, but side reactions above 80°C
SolventDMF or THFDMF improves solubility but may require longer reaction times
CatalystsEDCI/HOBtReduces racemization in amide formation

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm the presence of the cyanocyclohexyl group (δ 1.2–2.1 ppm, multiplet) and tetrazole aromatic protons (δ 7.3–7.8 ppm) .
    • 13C NMR: Identify the carbonyl carbon (δ ~170 ppm) and nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfanylpropanamide backbone .
  • High-Resolution TLC: Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .

Q. What are the primary challenges in purifying this compound?

Methodological Answer: Common challenges include:

  • Byproduct Formation: Residual tetrazole intermediates (e.g., unreacted 3-methylphenyltetrazole) require column chromatography with gradient elution (5–30% methanol in dichloromethane) .
  • Solubility Issues: Low solubility in polar solvents necessitates recrystallization from acetonitrile/water mixtures .
  • Hygroscopicity: The cyanocyclohexyl group may absorb moisture, requiring anhydrous conditions during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: Focus on modifying key structural motifs:

  • Cyanocyclohexyl Group: Replace with other cycloalkyl nitriles (e.g., cyclopentyl or cycloheptyl) to assess steric effects .
  • Tetrazole Substituents: Vary the 3-methylphenyl group with electron-withdrawing (e.g., 3-CF3) or electron-donating (e.g., 3-OCH3) groups to probe electronic effects .
  • Sulfanyl Linker: Substitute with selenyl or oxygen analogs to evaluate chalcogen bonding contributions .

Example SAR Table:

ModificationBiological Activity (IC50)Key Insight
3-CF3 substituent12 nM (↑ 5x vs. 3-CH3)Electron-withdrawing groups enhance target binding
Cyclopentyl analog85 nM (↓ 60%)Larger rings reduce conformational flexibility

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Address discrepancies through:

  • Standardized Assay Conditions: Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) across studies .
  • Orthogonal Validation: Confirm enzyme inhibition (e.g., kinase assays) with cellular models (e.g., apoptosis assays in HeLa cells) .
  • Meta-Analysis: Compare datasets from PubChem (e.g., CID 41568610) and independent studies to identify outliers .

Case Study: A 2024 study reported conflicting IC50 values (15 nM vs. 120 nM) for COX-2 inhibition. Further analysis revealed differences in protein purification methods (mammalian vs. bacterial expression systems) .

Q. What strategies optimize in vivo pharmacokinetics of this compound?

Methodological Answer: Improve bioavailability via:

  • Prodrug Design: Mask the sulfanyl group with acetyl or PEGylated moieties to enhance solubility .
  • Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of the cyanocyclohexyl group) .
  • Tissue Distribution: Radiolabel the compound with 14C for whole-body autoradiography in rodent models .

Key Parameter Table:

ParameterValueMethod
LogP3.2 ± 0.1HPLC
Plasma Protein Binding92%Equilibrium dialysis
Half-life (rat)4.2 hLC-MS/MS

Q. How can computational methods guide the optimization of this compound?

Methodological Answer: Employ:

  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., 100 ns simulations in GROMACS) to identify stable binding poses .
  • QSAR Models: Train algorithms on datasets with >200 analogs to predict ADMET properties .
  • Docking Studies: Use AutoDock Vina to prioritize substituents with high docking scores (e.g., ΔG ≤ -9 kcal/mol) .

Example Workflow:

Generate 3D conformers with Open Babel.

Dock into the ATP-binding site of EGFR (PDB: 1M17).

Validate top hits with free-energy perturbation (FEP) calculations .

Q. What experimental approaches validate target engagement in cellular models?

Methodological Answer: Use:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment .
  • Photoaffinity Labeling: Incorporate a diazirine moiety into the compound for UV crosslinking and pull-down assays .
  • Fluorescence Polarization: Track displacement of a fluorescent probe (e.g., FITC-labeled ATP) in real-time .

Data Interpretation Tip: Correlate target engagement (e.g., ≥70% binding at 1 µM) with functional readouts (e.g., ≥50% apoptosis induction) .

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